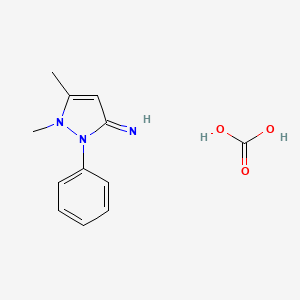![molecular formula C17H21N3O2S B6118608 N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, also known as DAPTA, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications. DAPTA is a thioacetamide compound that has been synthesized through a multi-step process. In
作用机制
N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide exerts its therapeutic effects through its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of the HIV-1 protease, which is essential for the replication of the virus. This compound has also been shown to inhibit the activity of the HCV NS5B polymerase, which is essential for the replication of the hepatitis C virus. In addition, this compound has been shown to inhibit the activity of the STAT3 protein, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of viruses by blocking the activity of viral enzymes.
实验室实验的优点和局限性
N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound also exhibits potent therapeutic effects, making it a useful tool for studying various diseases and conditions. However, there are also limitations to using this compound in lab experiments. It has been shown to exhibit some toxicity at high concentrations, which may limit its use in certain experiments. In addition, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide. One potential direction is to investigate its potential use in combination therapy for HIV and hepatitis C. Another direction is to explore its potential use in treating other viral infections, such as Zika virus and Ebola virus. In addition, there is potential for this compound to be used in cancer therapy, either alone or in combination with other drugs. Further research is needed to fully understand the potential of this compound in these areas.
合成方法
The synthesis of N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that starts with the reaction of 2,6-diethylphenol with ethylbromoacetate to form 2,6-diethylphenyl-2-bromoacetate. This intermediate is then reacted with sodium thiomethoxide to form the thioacetate intermediate, which is subsequently hydrolyzed to form this compound. The final product is obtained through recrystallization and purification.
科学研究应用
N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential use in treating HIV, hepatitis C, and other viral infections. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-4-12-7-6-8-13(5-2)16(12)19-15(22)10-23-17-18-11(3)9-14(21)20-17/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKWKOLHWCSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-(3-{4-[(allylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6118525.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B6118569.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![4-nitrophenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6118575.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)

![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)

![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
